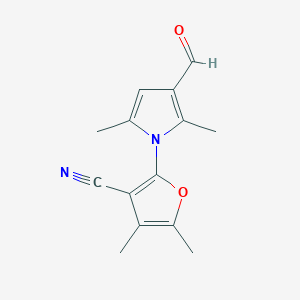2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile
CAS No.: 872473-70-6
Cat. No.: VC5837188
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 872473-70-6 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.278 |
| IUPAC Name | 2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile |
| Standard InChI | InChI=1S/C14H14N2O2/c1-8-5-12(7-17)10(3)16(8)14-13(6-15)9(2)11(4)18-14/h5,7H,1-4H3 |
| Standard InChI Key | FPCJBOFNZMKRGK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=C(C(=C(O2)C)C)C#N)C)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile (molecular formula: ) comprises a pyrrole ring fused to a furan system. The pyrrole subunit features a formyl group at the 3-position and methyl groups at the 2- and 5-positions, while the furan ring bears methyl groups at the 4- and 5-positions and a nitrile group at the 3-position . This arrangement creates a planar, conjugated system that enhances stability and facilitates electron delocalization.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous pyrrole-furan hybrids exhibit distinct absorption bands. The formyl group typically shows a strong stretch near 1700 cm in IR, while the nitrile group’s appears around 2200 cm . -NMR of similar structures reveals pyrrolic proton resonances at δ 6.5–7.0 ppm and furanic protons at δ 6.0–6.5 ppm, with methyl groups appearing as singlets near δ 2.0–2.5 ppm.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step protocols, often beginning with the functionalization of pyrrole precursors. A plausible route involves:
-
Pyrrole Alkylation: 2,5-Dimethylpyrrole undergoes N-alkylation with propargyl bromide to introduce an alkyne side chain.
-
Cyclization: Copper-catalyzed cyclization forms the furan ring, incorporating the nitrile group via cyanation reagents (e.g., Zn(CN)).
-
Formylation: Vilsmeier-Haack formylation introduces the aldehyde group at the pyrrole’s 3-position .
Industrial-scale production remains undocumented, but laboratory-scale synthesis emphasizes controlled conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions.
Challenges in Scale-Up
Key hurdles include:
-
Stereochemical Control: Ensuring regioselectivity during furan cyclization.
-
Functional Group Compatibility: The nitrile group’s susceptibility to hydrolysis under acidic or basic conditions necessitates protective strategies.
Chemical Reactivity and Functional Group Transformations
Formyl Group Reactivity
The aldehyde moiety participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel). For instance, reaction with hydroxylamine yields the corresponding oxime (), a precursor for heterocycle synthesis .
Nitrile Group Transformations
The nitrile group can be:
-
Reduced to a primary amine using LiAlH.
-
Hydrolyzed to a carboxylic acid under acidic conditions (HSO, HO).
-
Utilized in Cycloadditions: Participation in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Aldehyde Oxidation | KMnO, HO | Carboxylic acid derivative |
| Nitrile Reduction | LiAlH, THF | Primary amine |
| Condensation | NHOH, EtOH | Oxime |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume